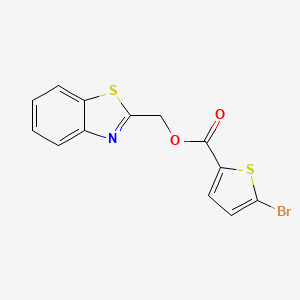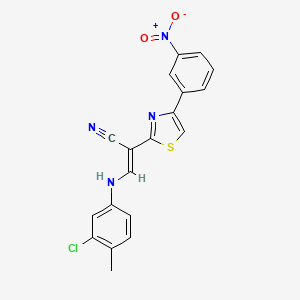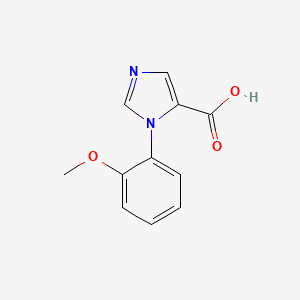
4-Bromo-3-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11Br. It has a molecular weight of 247.130 . It is also known by other names such as "Biphenyl, 4-bromo-4’-methyl-" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-methyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to the fourth carbon atom and a methyl group attached to the third carbon atom .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
4-Bromo-3-methyl-1,1'-biphenyl serves as a crucial intermediate in the synthesis of complex organic molecules. Ennis et al. (1999) outlined its role in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives using Pd/C-mediated Suzuki coupling, showcasing its utility in large-scale organic synthesis processes (Ennis et al., 1999). Similarly, Jia Feng-cong (2006) discussed the synthesis of 4-Bromobiphenyl from biphenyl using an orientation catalyst, further emphasizing the compound's significance in chemical synthesis (Jia Feng-cong, 2006).
Luminescence and Material Properties
This compound is also vital in the study of luminescent materials and their properties. Tang et al. (2021) synthesized biphenyl carbazole-based derivatives, exploring their crystal structures, luminescence, and thermal properties, which are pivotal for various applications in materials science (Tang et al., 2021).
Environmental and Health Impact Studies
The compound's derivatives have been studied for their potential environmental and health impacts. Owens et al. (2007) identified estrogenic compounds emitted from the combustion of computer printed circuit boards in electronic waste, where 4'-bromo-[1,1'-biphenyl]-4-ol, a derivative, was found to display estrogenic activity both in vitro and in vivo, highlighting the toxicological risk associated with electronic waste (Owens et al., 2007).
Pharmaceutical Research
In pharmaceutical research, the compound has been used to create derivatives with potential medicinal applications. Kwong et al. (2017) synthesized novel biphenyl ester derivatives as tyrosinase inhibitors, indicating their clinical importance in the treatment of various conditions, including hypertension and inflammation (Kwong et al., 2017).
Mécanisme D'action
Target of Action
Biphenyl compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that biphenyl compounds can undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our biphenyl derivative) with a halide or triflate using a palladium catalyst .
Biochemical Pathways
For instance, 4-bromobiphenyl can undergo reduction to biphenyl in cationic micelles by electrochemically generated anion radicals of 9-phenylanthracene .
Pharmacokinetics
It’s known that biphenyl compounds can be metabolized by cytochrome p-450-dependent monooxygenases in hepatic microsomes .
Result of Action
Biphenyl compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Analyse Biochimique
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that biphenyl derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biphenyl derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that biphenyl derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that biphenyl derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that biphenyl derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that biphenyl derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that biphenyl derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-bromo-2-methyl-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXSPXSTVLIYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92022-07-6 |
Source


|
| Record name | 4-Bromo-3-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)


![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)

